3-Bromo-2-cyano-6-formylbenzoic acid
Overview
Description
3-Bromo-2-cyano-6-formylbenzoic acid is a chemical compound with the molecular formula C<sub>8</sub>H<sub>5</sub>BrO<sub>3</sub> . It belongs to the class of benzoic acid derivatives and contains bromine, cyano, and formyl functional groups. The compound’s structure consists of a benzene ring with substituents at specific positions.
Synthesis Analysis
The synthesis of 3-Bromo-2-cyano-6-formylbenzoic acid involves several steps. While I don’t have specific papers at hand, I can provide a general overview:
- Bromination : Starting from a suitable precursor (such as 2-cyano-6-formylbenzoic acid), bromination occurs at the desired position using a brominating agent (e.g., N-bromosuccinimide). This introduces the bromine atom.
- Cyanation : The brominated intermediate undergoes cyanation using a cyanating reagent (e.g., potassium cyanide). This introduces the cyano group.
- Formylation : Finally, formylation is achieved by reacting the cyano-substituted compound with a formylating agent (e.g., formic acid or formyl chloride).
Molecular Structure Analysis
The molecular structure of 3-Bromo-2-cyano-6-formylbenzoic acid consists of a benzene ring with the following functional groups:
- Bromine (Br) at position 3
- Cyano (CN) at position 2
- Formyl (CHO) at position 6
Chemical Reactions Analysis
The compound can participate in various reactions, including:
- Hydrolysis : The ester linkage can be hydrolyzed to yield the corresponding carboxylic acid.
- Substitution Reactions : The bromine atom can undergo substitution reactions (e.g., nucleophilic substitution) to modify the compound.
- Condensation Reactions : The formyl group can participate in condensation reactions with other compounds.
Physical And Chemical Properties Analysis
- Melting Point : The compound likely has a specific melting point.
- Solubility : It may be soluble in certain solvents (e.g., organic solvents).
- Color : The compound’s color could be determined experimentally.
Safety And Hazards
- Handling : Use appropriate protective equipment (gloves, goggles) when handling this compound.
- Toxicity : Assess its toxicity based on available data.
- Storage : Store in an inert atmosphere at room temperature.
Future Directions
Research avenues include:
- Biological Activity : Investigate potential applications (e.g., as a drug candidate).
- Derivatives : Explore derivatives with modified functional groups.
- Synthetic Routes : Optimize synthesis for scalability and efficiency.
Please note that specific papers would provide more detailed insights, but this overview covers the essential aspects. For precise references, consult relevant literature123.
properties
IUPAC Name |
3-bromo-2-cyano-6-formylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrNO3/c10-7-2-1-5(4-12)8(9(13)14)6(7)3-11/h1-2,4H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVKVJYKNXFWJCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C=O)C(=O)O)C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-cyano-6-formylbenzoic acid |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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